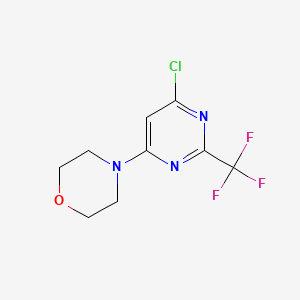

![molecular formula C10H12N4O3S B1393192 8-(ピロリジン-1-イルスルホニル)[1,2,4]トリアゾロ[4,3-a]ピリジン-3(2H)-オン CAS No. 1291486-95-7](/img/structure/B1393192.png)

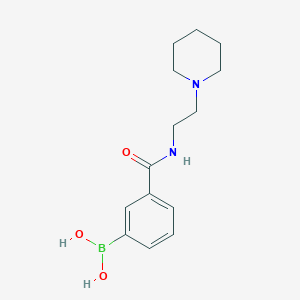

8-(ピロリジン-1-イルスルホニル)[1,2,4]トリアゾロ[4,3-a]ピリジン-3(2H)-オン

説明

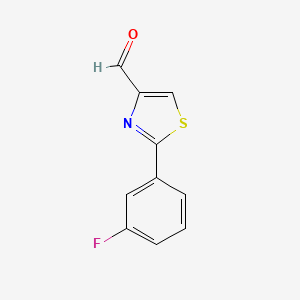

“8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a compound that has been identified as a potential antimalarial agent . It is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . This compound has been found to have sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .

Molecular Structure Analysis

The molecular structure of this compound is based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . The InChI representation of the compound is InChI=1S/C6H5N3O/c10-6-8-7-5-3-1-2-4-9 (5)6/h1-4H, (H,8,10) .

Physical And Chemical Properties Analysis

The compound has a molecular formula of C6H5N3O and a molecular weight of 135.12 g/mol . Further physical and chemical properties are not detailed in the retrieved papers.

科学的研究の応用

- 研究者らは、この化合物の抗糖尿病の可能性を調査してきました。 インビトロ研究では、8-ピロリジン-1-イルスルホニル-2H-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-オンの特定の誘導体が、炭水化物代謝に関与する酵素であるα-グルコシダーゼを阻害することが明らかになりました。 特に、化合物4g、4h、および4nは、有意なα-グルコシダーゼ阻害活性を示しました .

- この化合物のいくつかの誘導体は、抗がん剤として有望であることが示されています。 例えば:

- 8-ピロリジン-1-イルスルホニル-2H-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-オン誘導体の抗酸化の可能性が評価されました。 特に:

- 化合物8は、パン-PDEファミリー阻害剤として特定されました。 ただし、ラットにおけるインビボ安全性評価では、心拍数、心拍出量の増加と収縮力の低下が関連付けられていました .

- 研究者らは、I2-DMSOを用いて、酸化的な[4 + 1]環化反応により、1,2,4-トリアゾロ[4,3-a]ピリジンを調製してきました。 このプロトコルにより、2-メチル-アザヘテロアリーレンのsp3 C–H結合の直接的な酸化官能化を介して、トリアゾロ[4,3-a]ピリジン-キノリン結合ジヘテロサイクルを合成できます .

抗糖尿病活性

抗がん特性

抗酸化活性

パン-ホスホジエステラーゼ(PDE)阻害

1,2,4-トリアゾロ[4,3-a]ピリジンの合成

その他の用途

要約すると、8-ピロリジン-1-イルスルホニル-2H-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-オンは、多様な特性を示し、複数の科学分野にわたるさらなる研究のための魅力的な対象となっています。 研究者らは、医薬品開発、疾患治療、そしてその先におけるその可能性を探求し続けています。 🌟 .

生化学分析

Biochemical Properties

8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and migration . The compound exhibits potent inhibitory activity against c-Met kinase, with an IC50 value in the nanomolar range . This interaction is primarily due to the binding of the compound to the active site of the enzyme, thereby preventing its phosphorylation and subsequent activation.

Cellular Effects

The effects of 8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one on cellular processes are profound. It has been observed to induce apoptosis in various cancer cell lines, including A549, MCF-7, and HeLa . The compound influences cell function by disrupting cell signaling pathways, particularly those mediated by c-Met kinase. This disruption leads to altered gene expression and inhibition of cellular metabolism, ultimately resulting in cell death. Additionally, the compound has been shown to cause cell cycle arrest at the G0/G1 phase, further contributing to its anti-proliferative effects .

Molecular Mechanism

At the molecular level, 8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of c-Met kinase, inhibiting its enzymatic activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of pathways involved in cell proliferation and survival. Additionally, the compound has been shown to induce changes in gene expression, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory activity against c-Met kinase and its anti-proliferative effects on cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of 8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety in therapeutic applications.

Metabolic Pathways

8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver . This metabolism results in the formation of various metabolites, some of which retain biological activity . The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites, potentially impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is transported and distributed through interactions with specific transporters and binding proteins . The compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Additionally, the compound’s distribution can be influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of 8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is critical for its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, can also influence the compound’s localization and activity . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

特性

IUPAC Name |

8-pyrrolidin-1-ylsulfonyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3S/c15-10-12-11-9-8(4-3-7-14(9)10)18(16,17)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWCUOJHUAIPEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CN3C2=NNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801161992 | |

| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-(1-pyrrolidinylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801161992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1291486-95-7 | |

| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-(1-pyrrolidinylsulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1291486-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-(1-pyrrolidinylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801161992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (6-bromofuro[3,2-b]pyridin-2-yl)methylcarbamate](/img/structure/B1393113.png)

![N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1393114.png)

![2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde oxime](/img/structure/B1393115.png)

![(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime](/img/structure/B1393123.png)